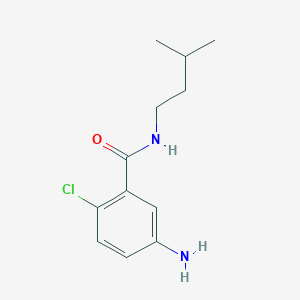

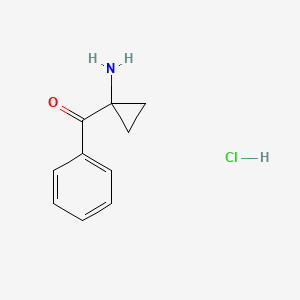

5-amino-2-chloro-N-(3-methylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including oxidation, substitution reactions with chlorine gas, shielding off chlorine using a shielding reagent, methyl substitution on the chlorine using a Grignard reagent, nitro-substitution under the catalytic action of concentrated sulfuric acid, catalytic hydrogenation to reduce the nitro group into an amino group, and reaction under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .Molecular Structure Analysis

The molecular structure of “5-amino-2-chloro-N-(3-methylbutyl)benzamide” can be analyzed using its InChI string or a 3D structure file . The InChI string provides a standard way to encode the molecule’s structure, while the 3D structure file can be used to visualize the molecule in three dimensions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-2-chloro-N-(3-methylbutyl)benzamide” include a density of 1.2±0.1 g/cm3, a boiling point of 308.8±42.0 °C at 760 mmHg, and a molecular refractivity of 53.8±0.3 cm3 .Scientific Research Applications

Class III Antiarrhythmic Activity

Compounds structurally related to "5-amino-2-chloro-N-(3-methylbutyl)benzamide" have been synthesized and evaluated for their Class III antiarrhythmic activity. Selected compounds showed potent Class III activity without affecting conduction, highlighting their potential for treating ventricular fibrillation and restoring sinus rhythm in animal models. These findings indicate their significant role in cardiovascular research and potential therapeutic applications (Ellingboe et al., 1992).

Antiviral Activities

Benzamide-based compounds have also been synthesized and tested for their antiviral activities, particularly against the H5N1 subtype of the influenza A virus. The research has identified several compounds with significant antiviral activities, suggesting the potential of these compounds in developing treatments for viral infections, including the bird flu influenza (Hebishy et al., 2020).

Neuroleptic Activity

The synthesis of benzamides and their evaluation for neuroleptic activity have been conducted, indicating that certain benzamide derivatives can be potent drugs with minimal side effects for treating psychosis. This research underscores the importance of benzamide compounds in neuropsychiatric drug development (Iwanami et al., 1981).

Antimicrobial and Antioxidant Activities

A study has reported the isolation of new benzamide derivatives from endophytic Streptomyces, which exhibited antimicrobial and antioxidant activities. This discovery expands the potential applications of benzamide compounds in addressing microbial infections and oxidative stress-related conditions (Yang et al., 2015).

Antineoplastic and Antifilarial Agents

Research on benzamide derivatives has also explored their potential as antineoplastic (cancer-fighting) and antifilarial (anti-parasitic) agents. These studies suggest the broad therapeutic spectrum of benzamide compounds, highlighting their potential in cancer therapy and parasitic disease treatment (Ram et al., 1992).

properties

IUPAC Name |

5-amino-2-chloro-N-(3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)5-6-15-12(16)10-7-9(14)3-4-11(10)13/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLWOWRYNCBPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-chloro-N-(3-methylbutyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)

![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)

![N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2710853.png)